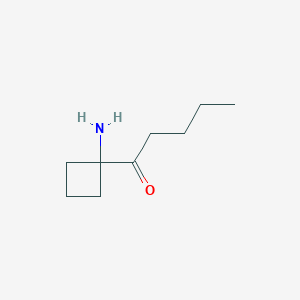

1-(1-Aminocyclobutyl)pentan-1-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)pentan-1-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-5-8(11)9(10)6-4-7-9/h2-7,10H2,1H3 |

InChI Key |

WOHMCZFXRHDLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1(CCC1)N |

Origin of Product |

United States |

Structural Context Within Organic Chemistry and Amine Ketone Functionalities

From a structural perspective, 1-(1-Aminocyclobutyl)pentan-1-one is characterized by the presence of a cyclobutane (B1203170) ring, a pentanone chain, and a primary amine. nih.gov The core of its structure is a cyclobutane ring, a four-membered cycloalkane. Attached to one of the carbon atoms of this ring are both a primary amine group (-NH2) and a pentanoyl group (-C(O)(CH2)3CH3).

The molecule's functionality is defined by the interplay between the amine and ketone groups. The primary amine is a derivative of ammonia (B1221849) where one hydrogen atom has been replaced by the cyclobutyl group. Primary aliphatic amines like pentan-1-amine are known to be water-soluble liquids and can act as Brønsted bases, meaning they can accept a proton from a donor. ebi.ac.uk

The ketone group is characterized by a carbonyl group (C=O) bonded to two other carbon atoms. In this case, it is part of a pentanone structure. Alkyl-phenylketones, a related class of compounds, are aromatic compounds containing a ketone substituted by an alkyl group and a phenyl group. hmdb.ca

The spatial arrangement of the aminocyclobutyl group relative to the pentanoyl chain is a key feature of this molecule. This specific arrangement of functional groups can influence the compound's chemical reactivity and potential interactions with other molecules.

Significance of Cyclobutane and Pentanone Motifs in Synthetic Chemistry

Both cyclobutane (B1203170) and pentanone motifs are of considerable interest in the field of synthetic chemistry, albeit for different reasons.

Cyclobutane Motif:

The cyclobutane ring is a strained four-membered ring. This ring strain makes it a valuable synthetic intermediate, as the ring can be selectively opened to generate a variety of linear or more complex cyclic systems. The incorporation of cyclobutane moieties into molecules is a strategy sometimes employed in medicinal chemistry. For instance, bicyclo[1.1.1]pentanes, which are derived from bicyclobutane precursors, have been explored as bioisosteres for phenyl groups in drug design. researchgate.net

Pentanone Motif:

The pentanone moiety, a five-carbon ketone, is a common building block in organic synthesis. The carbonyl group of the ketone is a site of rich chemical reactivity, participating in a wide array of reactions such as nucleophilic additions, aldol (B89426) condensations, and reductions. The alkyl chain of the pentanone can also be modified, offering further avenues for synthetic elaboration. For example, 1-phenyl-1-pentanone, also known as valerophenone, is a known alkyl-phenylketone. hmdb.ca

The combination of the aminocyclobutyl group and the pentanone chain in 1-(1-Aminocyclobutyl)pentan-1-one presents a unique synthetic scaffold. The presence of both a nucleophilic amine and an electrophilic ketone sets the stage for potential intramolecular reactions or specific intermolecular interactions.

Overview of Research Directions for Compounds Featuring the 1 Aminocyclobutylpentanone Core

Chemical Synthesis Approaches for Ketones and Amines

The assembly of the target molecule relies on fundamental reactions for creating ketones and amines. These methods are broadly categorized into carbon-carbon bond-forming strategies, nucleophilic additions, and functional group interconversions.

Carbon-Carbon Bond Formation Strategies

The formation of the pentanoyl group attached to the cyclobutane (B1203170) ring necessitates a carbon-carbon bond-forming reaction. Several classic and modern methods are available for the synthesis of ketones. organic-chemistry.orgfiveable.mealevelchemistry.co.uk

Grignard and Organolithium Reagents: A common approach involves the reaction of an organometallic reagent, such as a pentyl Grignard reagent (pentylmagnesium bromide) or pentyllithium, with a suitable electrophile. fiveable.me For instance, the addition of such a reagent to a cyclobutanecarbonitrile derivative would yield, after hydrolysis, the desired ketone. Alternatively, addition to an aldehyde followed by oxidation of the resulting secondary alcohol provides the ketone. organic-chemistry.org

Acylation Reactions: Friedel-Crafts acylation is a powerful tool for attaching acyl groups to aromatic rings, but it is not directly applicable here. However, related acylation reactions using acyl chlorides or anhydrides with organometallic species derived from the cyclobutane core can be effective.

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the carbon-carbon bond between the cyclobutyl and pentanoyl fragments, although this is often a more complex route for this specific target.

A summary of common carbon-carbon bond-forming reactions for ketone synthesis is presented in the table below.

| Reaction Type | Nucleophile | Electrophile | Product |

| Grignard Reaction | Organomagnesium Halide | Aldehyde, Nitrile, Amide | Alcohol (then oxidized) or Ketone |

| Organolithium Addition | Organolithium Reagent | Aldehyde, Nitrile, Amide | Alcohol (then oxidized) or Ketone |

| Aldol (B89426) Reaction | Enolate or Enol | Aldehyde or Ketone | β-Hydroxy Ketone/Aldehyde |

| Wittig Reaction | Phosphonium Ylide | Aldehyde or Ketone | Alkene |

| Michael Addition | Enolate or other nucleophile | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

Nucleophilic Additions to Carbonyl Systems

Nucleophilic addition to a carbonyl group is a cornerstone of organic synthesis and is particularly relevant for the introduction of the amino group. fiveable.mepressbooks.pubfiveable.me

Imine Formation and Reduction: A primary method for synthesizing amines is through the formation of an imine, followed by reduction. pressbooks.pubyoutube.comlibretexts.orgopenstax.org In the context of this compound, one could envision a precursor such as 1-(pentanoyl)cyclobutan-1-amine. However, a more plausible route involves the reaction of a ketone with a primary amine to form an imine, which is then reduced. openstax.org For the target molecule, a reversed strategy might be more effective, where the amine is introduced first.

Reductive Amination: This powerful one-pot reaction combines a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. youtube.com For example, 1-pentanoylcyclobutanol could potentially undergo reductive amination to yield the target compound.

The mechanism of imine formation is a multi-step process involving nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. pressbooks.publibretexts.org

Functional Group Interconversion Pathways

Functional group interconversions (FGIs) are essential for manipulating molecules to arrive at the desired final structure. fiveable.meyoutube.comsolubilityofthings.comic.ac.ukvanderbilt.edu

Oxidation and Reduction: The oxidation of a secondary alcohol to a ketone is a common FGI. solubilityofthings.com For instance, if the pentanoyl side chain is introduced via a Grignard reaction with an aldehyde, a subsequent oxidation step would be required. organic-chemistry.org Conversely, the reduction of other functional groups can lead to amines. The reduction of nitriles, amides, or nitro compounds are all viable routes to primary amines. youtube.comvanderbilt.edu

Conversion of Carboxylic Acid Derivatives: A carboxylic acid or its derivatives (e.g., esters, acid chlorides) on the cyclobutane ring can be converted into the pentanoyl group. For example, reaction of a cyclobutanecarboxylic acid chloride with an organocuprate (Gilman reagent) could form the ketone.

Synthesis of the Cyclobutane Core and its Aminated Derivatives

Ring-Forming Reactions for Substituted Cyclobutylamines

Several strategies exist for the formation of the cyclobutane ring itself, often with substituents already in place or introduced subsequently.

[2+2] Cycloadditions: This is one of the most common methods for synthesizing cyclobutanes. harvard.edumdpi.comnih.gov The reaction involves the combination of two alkene components. For the target molecule, a [2+2] cycloaddition could be envisioned between an enamine and an appropriate ketene or alkene, although controlling regioselectivity can be challenging.

Ring Expansion and Contraction Reactions: Ring expansion of cyclopropanes or ring contraction of cyclopentanes can also lead to cyclobutane derivatives. researchgate.netacs.orgnih.govnih.govacs.orgnih.gov For instance, a substituted pyrrolidine can undergo a contractive synthesis to yield a multi-substituted cyclobutane. acs.orgnih.govnih.govacs.org

Intramolecular Cyclization: An appropriately substituted open-chain precursor can undergo intramolecular cyclization to form the cyclobutane ring. psu.edu For example, a δ-haloamine could cyclize to form a cyclobutylamine derivative. psu.edu

Stereoselective Synthesis of Cyclobutyl Structures

When chirality is a consideration, stereoselective methods for constructing the cyclobutane ring become crucial. nih.govacs.orgnih.govnih.govresearchgate.net

Chiral Catalysts and Auxiliaries: The use of chiral catalysts in [2+2] cycloadditions can induce enantioselectivity. nih.gov Similarly, chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of the ring formation.

Stereospecific Reactions: Some ring-forming reactions, such as certain types of ring contractions, can proceed with a high degree of stereospecificity, transferring the stereochemistry of the starting material to the product. acs.orgnih.gov For example, the stereospecific synthesis of cyclobutanes from 1,1-diazenes derived from pyrrolidines has been reported to proceed with retention of stereochemistry. acs.orgnih.gov

The table below summarizes some approaches to synthesizing substituted cyclobutanes.

| Synthetic Approach | Description | Key Features |

| [2+2] Cycloaddition | Combination of two alkene units to form a four-membered ring. harvard.edumdpi.comnih.gov | Can be catalyzed by light or transition metals. Stereoselectivity can be controlled with chiral catalysts. nih.gov |

| Ring Contraction | Conversion of a five-membered ring (e.g., pyrrolidine) to a four-membered ring. acs.orgnih.govnih.govacs.org | Can be highly stereospecific. acs.orgnih.gov |

| Ring Expansion | Conversion of a three-membered ring (e.g., cyclopropane) to a four-membered ring. researchgate.netnih.gov | Often driven by the release of ring strain. |

| Intramolecular Cyclization | Formation of the ring from an open-chain precursor. psu.edu | The precursor must contain appropriate functional groups for cyclization. |

Derivatization of Bicyclo[1.1.1]pentane Precursors

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable and highly strained precursors for the synthesis of cyclobutane derivatives. acs.org Their inherent ring strain facilitates selective bond cleavage and functionalization, providing a unique entry point to complex cyclobutyl structures.

One prominent strategy involves the reaction of [1.1.1]propellane, the most common precursor to BCPs, with various reagents. acs.org For instance, a mild and general method for the radical acylation of [1.1.1]propellane with aldehydes has been developed to produce bicyclo[1.1.1]pentane ketones. researchgate.net A recent study demonstrated a one-step, visible-light-induced approach using tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals from aldehydes, which then react with [1.1.1]propellane to form BCP-ketones at room temperature in moderate to high yields. keaipublishing.com This metal-free method is notable for its tolerance of oxidation-sensitive groups. keaipublishing.com

Another sophisticated approach begins with aryl-cyclobutyl ketones, which are converted to aryl bicyclo[1.1.1]pentan-2-ol intermediates through a Norrish-Yang cyclization. nih.govdocumentsdelivered.com This photochemical step sets the stage for a subsequent palladium-catalyzed, ligand-enabled C-C bond cleavage and functionalization. This sequence allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, where a variety of aryl, heteroaryl, alkenyl, and alkynyl groups can be installed. nih.govdocumentsdelivered.com The resulting aryl ketone can then be further transformed, for example, into a cyclobutane carboxylic anilide via a Beckmann rearrangement. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and functional group tolerance. These methods are particularly well-suited for constructing densely functionalized molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium catalysis, in particular, has been instrumental in the synthesis and functionalization of cyclobutyl ketones.

A notable example is the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of cyclobutyl ketones. nih.gov This reaction utilizes an α-amino acid as a chiral transient directing group to achieve high enantioselectivity, allowing for the creation of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.gov

Furthermore, palladium catalysis is key in the ring-opening functionalization of bicyclo[1.1.1]pentan-2-ol intermediates, as described previously. nih.govdocumentsdelivered.com In this process, a Pd(II) catalyst, enabled by a specific ligand, facilitates the stereospecific cleavage of a C-C bond and subsequent coupling with various (hetero)aryl, alkenyl, and alkynyl iodides. nih.gov This method provides access to a diverse range of cis-1,3-difunctionalized cyclobutanes. nih.govdocumentsdelivered.com Beyond palladium, iron-catalyzed Kumada cross-coupling reactions have also been developed to functionalize bridgehead BCP iodides with aryl and heteroaryl Grignard reagents, expanding the toolkit for modifying these scaffolds. acs.org

Biocatalytic Transformations and Enzyme-Mediated Synthesis (e.g., P450BM3 Hydroxylation)

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods, often providing unparalleled selectivity. Engineered enzymes, particularly from the cytochrome P450 family, have shown remarkable potential for the selective functionalization of complex molecules.

Specifically, engineered variants of cytochrome P450BM3 (P450BM3) from Bacillus megaterium have been successfully employed for the selective C–H hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives. nih.govwikipedia.orgacs.org This enzymatic approach allows for the direct and selective oxidation of chemically unactivated C-H bonds, a transformation that is extremely challenging to achieve with conventional chemical reagents. nih.govacs.org

In studies involving N-substituted cyclobutylamine carbamates, panels of engineered P450BM3 variants were able to achieve hydroxylation at the 2- and 3-positions with high regioselectivity and diastereoselectivity. nih.govacs.org Similarly, when applied to BCP amine derivatives, these enzymes accomplished the first direct enantioselective functionalization of the bridging methylene (B1212753) groups, creating chiral BCP bioisosteres valuable in medicinal chemistry. nih.gov The selectivity of the hydroxylation can be tuned by selecting different enzyme variants and by modifying the N-substituent on the substrate. nih.govacs.org

| Enzyme Variant | Major Product | Product Selectivity (%) | Substrate Conversion (%) | Reference |

|---|---|---|---|---|

| KU3/AP/SW | trans-2-hydroxy | 79 | >99 | nih.gov |

| RK/AL | cis-2-hydroxy | 31 | >99 | nih.gov |

| KU3/AP/SW | trans-3-hydroxy | 81 | >99 | nih.gov |

| RK/AL | cis-3-hydroxy | 50 | 96 | nih.gov |

Multi-component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot protocols are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and minimizing purification steps. nih.gov These approaches are increasingly being applied to the synthesis of complex molecules, including α-amino ketones and their derivatives. rsc.orgorganic-chemistry.orgorganic-chemistry.org

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, general MCRs like the Ugi and Asinger reactions provide frameworks for combining amines, carbonyl compounds, and other reactants to generate complex amide structures. nih.govnih.gov For example, the Ugi three-component reaction (U-3CR) combines a ketone, an amine, and an isocyanide to produce an α-aminoamide, a scaffold closely related to the target molecule. nih.gov

Mechanistic Studies of Carbonyl Reactivity

The ketone's carbonyl group is a primary site for chemical reactions, characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The reactivity of the ketone in this compound is influenced by both electronic and steric factors. The pentanoyl group and the cyclobutyl group are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to less substituted ketones. nih.gov Steric hindrance around the carbonyl group, created by the bulky cyclobutyl and pentyl groups, can also affect the rate of nucleophilic attack. chem-station.com

A key intramolecular reaction is the nucleophilic attack of the primary amino group on the carbonyl carbon, which can initiate cyclization or other rearrangements. However, intermolecular reactions with external nucleophiles are also significant. A classic example is the formation of an imine, which is discussed in section 3.2.1.

Table 1: Theoretical Relative Reactivity of Ketones in Nucleophilic Addition

| Ketone | Relative Reactivity | Influencing Factors |

| Acetone | 1 | Minimal steric hindrance, moderate electrophilicity. |

| This compound | < 1 | Increased steric hindrance from cyclobutyl and pentyl groups; electron-donating effect of alkyl groups reduces electrophilicity. |

| Di-tert-butyl ketone | << 1 | Significant steric hindrance severely impedes nucleophilic attack. |

This table presents a qualitative comparison based on established principles of steric and electronic effects. Actual reaction rates would require experimental determination.

The carbonyl group of this compound can be reduced by hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding secondary alcohol, 1-(1-aminocyclobutyl)pentan-1-ol.

The mechanism of reductive amination, a related process, involves the initial formation of an imine or iminium ion, which is then reduced by a hydride source. worktribe.comresearchgate.net This is a powerful method for the synthesis of amines from carbonyl compounds. alfa-chemistry.com For this compound, intramolecular reductive amination could potentially lead to cyclic amine structures.

Investigation of Amino Group Reactivity

The primary amino group in this compound is a nucleophilic and basic center, capable of participating in a wide range of chemical transformations.

The most prominent reaction involving both the amino and carbonyl groups is the intramolecular formation of a cyclic imine. This is an acid-catalyzed process that begins with the nucleophilic attack of the amine on the carbonyl carbon. organicchemistrydata.orgorganic-chemistry.org The resulting carbinolamine intermediate then dehydrates to form the cyclic imine. organicchemistrydata.org The rate of this reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). organic-chemistry.orglibretexts.org

Intermolecularly, the primary amine can react with other aldehydes or ketones to form imines (Schiff bases). wikipedia.org This reaction is reversible and is a cornerstone of dynamic covalent chemistry. nih.govacs.org

Table 2: Estimated pKa Values of Relevant Functional Groups

| Functional Group | Compound | Estimated pKa |

| Protonated Amine | Alkylammonium ion | ~10-11 |

| Alpha-proton of a Ketone | Acetone | ~20 |

| Protonated Carbonyl | Protonated Acetone | ~ -7 |

This table provides approximate pKa values based on general data for these functional groups. The specific pKa values for this compound would be influenced by its unique structure. indiana.eduup.ac.zaucalgary.ca

The primary amino group of this compound can be converted into a variety of other nitrogen-containing functional groups. For instance, it can be acylated by reaction with acyl chlorides or anhydrides to form amides. wikipedia.org It can also undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups. Furthermore, the amine can be transformed into sulfonamides via reaction with sulfonyl chlorides. wikipedia.org

Advanced Reaction Mechanisms in Complex Systems

The unique structure of this compound, particularly the presence of the strained cyclobutyl ring adjacent to the ketone, opens up possibilities for more complex, advanced reaction mechanisms.

One such reaction is the Norrish Type II reaction , a photochemical process where the excited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-biradical intermediate. acs.org In the case of this compound, this could lead to cyclization (the Norrish-Yang reaction ) to form a bicyclic alcohol or fragmentation to an alkene and an enol. masterorganicchemistry.comorganicchemistrydata.org

The Beckmann rearrangement is another potential transformation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the conversion of the corresponding ketoxime (formed by reacting the ketone with hydroxylamine) to an amide under acidic conditions. masterorganicchemistry.com The regioselectivity of the rearrangement is determined by which group anti to the oxime's hydroxyl group migrates. For the oxime of this compound, this could lead to two different lactam products.

Finally, the Baeyer-Villiger oxidation offers a pathway to convert the ketone into an ester or, in this cyclic case, a lactone. This oxidation is typically carried out with peroxyacids, and the regioselectivity is governed by the migratory aptitude of the adjacent alkyl groups. In this compound, the competition between the migration of the cyclobutyl group and the pentyl group would determine the structure of the resulting lactone.

Table 3: Potential Advanced Reactions of this compound

| Reaction | Reagents | Potential Product(s) |

| Norrish-Yang Reaction | UV light | Bicyclic cyclobutanol |

| Beckmann Rearrangement | 1. NH₂OH2. Acid (e.g., H₂SO₄) | Lactam (two possible regioisomers) |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Lactone (two possible regioisomers) |

This table outlines the expected products from these advanced reactions based on established mechanisms. The actual product distribution would depend on specific reaction conditions.

Palladium-Mediated Reaction Sequences

Palladium catalysis offers powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which could be applied to synthesize or functionalize molecules like this compound. wikipedia.orglibretexts.org Key reactions include the Buchwald-Hartwig amination and α-arylation of ketones.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing C-N bonds by reacting amines with aryl halides. wikipedia.org While typically used to form aryl amines, this methodology can be adapted. For instance, a synthetic precursor to this compound could be assembled via a one-pot nucleophilic addition of an organolithium reagent to an amide, followed by an intramolecular Buchwald-Hartwig coupling. rsc.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligands, such as the sterically hindered X-Phos, is crucial for reaction efficiency, particularly with challenging substrates. beilstein-journals.orgorganic-chemistry.org

Another relevant transformation is the palladium-catalyzed α-arylation of ketones, which forms a C-C bond at the carbon adjacent to a carbonyl group. organic-chemistry.orgnih.gov For a compound like this compound, the ketone's α-position on the pentanoyl chain could be targeted. The reaction typically involves generating a ketone enolate with a base, which then couples with an aryl halide in the presence of a palladium catalyst. nih.gov The development of catalysts with electron-rich, bulky phosphine ligands has expanded the scope of this reaction to include a wide variety of ketones and aryl halides, often proceeding under mild conditions. organic-chemistry.org In some cases, direct C-H oxidation of α-aminocarbonyl compounds followed by arylation can also be achieved with palladium catalysts, providing an alternative route to α-arylated α-amino ketones. rsc.orgresearchgate.net

| Reaction Type | Description | Key Reagents & Catalysts | Potential Application | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Forms a C(sp²)–N bond between an aryl halide/triflate and an amine. | Pd(0) or Pd(II) source (e.g., Pd(OAc)₂), phosphine ligand (e.g., X-Phos), base (e.g., Cs₂CO₃, KOt-Bu). | Synthesis of precursors to cyclic amino ketones. | wikipedia.orgbeilstein-journals.org |

| α-Arylation of Ketones | Forms a C-C bond between an aryl halide and the α-carbon of a ketone. | Pd catalyst, bulky phosphine ligand, base (e.g., NaOt-Bu). | Functionalization of the pentanoyl chain. | organic-chemistry.orgnih.gov |

| Oxidative C-H Arylation | Directly couples an α-C-H bond of an amino ketone with an arylboronic acid. | Pd(OAc)₂, ligand (e.g., 2,2-bipyridine), oxidant (e.g., T⁺BF₄⁻). | Direct arylation of the amino ketone structure. | rsc.orgresearchgate.net |

Radical-Based Processes

Radical reactions provide unique pathways for bond formation and functionalization, often under mild conditions, and are particularly relevant for strained ring systems like cyclobutane. libretexts.org These processes are typically initiated by light (photoredox catalysis) or radical initiators, generating highly reactive open-shell intermediates. researchgate.netyoutube.com

For this compound, the strained cyclobutane ring is susceptible to ring-opening reactions driven by the release of ring strain. nih.gov Visible-light photoredox catalysis can initiate this process. The reaction can be triggered by the single-electron oxidation of the amine to form an amine radical cation. This intermediate can then induce cleavage of an adjacent C-C bond in the cyclobutane ring. nih.gov This strategy has been used in [4+2] annulations of cyclobutylanilines with alkynes to create new six-membered rings. nih.gov Similarly, ring-opening of cyclobutanols to form γ-substituted ketones can be achieved via radical intermediates generated under various conditions. researchgate.net

Furthermore, the α-amino ketone moiety itself can be synthesized or modified through radical pathways. nih.govnih.gov For example, photoredox-mediated Giese reactions can generate α-amino radicals from amino acids, which then add to acceptors like acrylates. nih.gov Another approach involves the visible-light-catalyzed [2+2] cycloaddition of dehydroamino acids with olefins to construct cyclobutane α-amino acid derivatives, showcasing a method to build the core structure. acs.org Radical-based ring expansion reactions of cyclobutanones are also well-documented, proceeding via β-scission of alkoxy radicals to form larger ring systems. benthamscience.com

| Process Type | Description | Initiation Method | Key Transformation | Reference |

|---|---|---|---|---|

| Photoredox-Catalyzed Annulation | C-C bond cleavage of the cyclobutane ring followed by cycloaddition with an alkyne. | Visible light, iridium-based photocatalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆). | Ring-opening and formation of a new six-membered ring. | nih.gov |

| Radical Ring Opening | Cleavage of the cyclobutane C-C bond to form a linear γ-functionalized ketone. | Manganese or silver catalysts, photoredox catalysis. | Formation of γ-azido, γ-halo, or other substituted ketones. | researchgate.net |

| Photocatalyzed [2+2] Cycloaddition | Formation of a cyclobutane ring from an alkene and a dehydroamino acid. | Visible light, iridium-based energy transfer catalyst. | Synthesis of the core cyclobutane α-amino acid structure. | acs.org |

| Radical-Based Ring Expansion | β-scission of an alkoxy radical generated from the cyclobutanone (B123998). | Radical initiator (e.g., AIBN) with Bu₃SnH. | Expansion of the cyclobutanone to larger carbocycles. | benthamscience.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One- and Two-Dimensional NMR Techniques

The structural framework of 1-(1-Aminocyclobutyl)pentan-1-one would be meticulously pieced together using a suite of NMR experiments. One-dimensional (1D) techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide the initial, fundamental data.

In a hypothetical ¹H NMR spectrum, specific proton signals would correspond to the various chemical environments within the molecule. For instance, the protons of the pentanoyl group would exhibit distinct chemical shifts and coupling patterns, such as a triplet for the terminal methyl group (CH₃) and multiplets for the adjacent methylene (B1212753) groups (CH₂). The cyclobutyl protons would likely appear as a complex series of multiplets due to their constrained cyclic environment. The amine (NH₂) protons might present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this by revealing the number of unique carbon environments. Key signals would include the carbonyl carbon of the ketone, which is characteristically downfield, the quaternary carbon of the cyclobutane (B1203170) ring attached to both the amino and pentanoyl groups, and the distinct signals for the methylene carbons of the cyclobutane and pentanoyl moieties, as well as the terminal methyl carbon.

To establish the connectivity between these protons and carbons, two-dimensional (2D) NMR experiments are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for identifying longer-range (2-3 bond) correlations, for example, from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself, and from the cyclobutyl protons to the quaternary and carbonyl carbons, thereby confirming the assembly of the molecular backbone. A Correlation Spectroscopy (COSY) experiment would further delineate the proton-proton coupling networks within the pentanoyl chain and the cyclobutyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~210 |

| Quaternary Cyclobutyl C | - | ~60 |

| Cyclobutyl CH₂ (α to C=O) | Multiplet | ~35 |

| Cyclobutyl CH₂ (β to C=O) | Multiplet | ~18 |

| Pentanoyl CH₂ (α to C=O) | Triplet | ~40 |

| Pentanoyl CH₂ | Multiplet | ~28 |

| Pentanoyl CH₂ | Multiplet | ~22 |

| Pentanoyl CH₃ | Triplet | ~14 |

| Amine NH₂ | Broad Singlet | - |

| Note: These are predicted values and may vary based on experimental conditions. |

Stereochemical Assignment via NMR

While This compound does not possess a chiral center, the cyclobutyl ring can exhibit diastereotopicity, where the protons on a given methylene group are chemically non-equivalent. This non-equivalence can be probed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments can reveal through-space correlations between protons, providing insights into the preferred conformation of the cyclobutyl ring and its orientation relative to the pentanoyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of This compound . This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The theoretical exact mass of This compound (C₉H₁₇NO) is 155.131014 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as strong evidence for the correct elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO |

| Theoretical Exact Mass | 155.131014 Da |

| Expected Experimental Mass | ~155.1310 ± 0.0005 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation, followed by analysis of the resulting fragment ions. The fragmentation pattern is often unique to a particular molecular structure and serves as a "fingerprint."

For This compound , the molecular ion [M+H]⁺ would be selected in the first stage of the mass spectrometer. Upon collision-induced dissociation, several characteristic fragmentation pathways could be anticipated. A primary fragmentation would likely be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the butyl radical and formation of a stable acylium ion. Another expected fragmentation pathway is the cleavage of the cyclobutane ring. The analysis of these fragment ions provides confirmatory evidence for the connectivity of the molecule.

Table 3: Predicted MS/MS Fragmentation of this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 156.1388 | 99.0813 | C₄H₉• (Butyl radical) |

| 156.1388 | 84.0813 | C₄H₇NO (Pentanoyl group) |

| 156.1388 | 70.0657 | C₅H₁₀O (Pentan-1-one) |

| Note: These are predicted fragmentation patterns. |

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) would be a primary method for purity analysis. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the amine), would be developed. The purity of This compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area detected, typically by a UV detector set to a wavelength where the carbonyl group absorbs.

Gas Chromatography (GC), potentially coupled with a mass spectrometer (GC-MS), could also be utilized. Given the compound's volatility, GC would be a suitable technique for both separation and identification. The retention time in the GC column would be a characteristic property, and the coupled mass spectrometer would provide mass spectra for the eluting peak, confirming its identity.

The choice between HPLC and GC would depend on the thermal stability and volatility of the compound. The results from these chromatographic methods would provide a quantitative measure of the purity of This compound , a critical parameter for its use in further research or applications.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation of volatile and thermally stable compounds. For the analysis of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be the method of choice. The retention time would be dependent on the specific column and temperature programming used.

When coupled with mass spectrometry (GC-MS), the resulting electron ionization (EI) mass spectrum is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. However, for many amines, the molecular ion peak can be of low abundance. ntu.edu.sgjove.com Fragmentation would likely occur via alpha-cleavage, a common pathway for amines, leading to the formation of stable iminium ions. ntu.edu.sgjove.com Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, as well as fragmentation of the pentanoyl chain, would also be anticipated.

Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment | Predicted m/z | Description |

| [C9H17NO]+• | 155 | Molecular Ion |

| [C8H14N]+ | 124 | Loss of CO and methyl group |

| [C5H10N]+ | 84 | Iminium ion from cleavage of the pentanoyl group |

| [C4H8N]+ | 70 | Cyclobutylamine radical cation |

| [C5H9O]+ | 85 | Acylium ion from cleavage at the cyclobutyl ring |

| [C4H9]+ | 57 | Butyl radical cation from the pentanoyl chain |

This table represents predicted data and is not based on published experimental results for this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.govrestek.com Ultra-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC.

For this compound, LC-MS analysis would likely be performed using a reversed-phase column. The primary advantage of LC-MS is the ability to obtain a protonated molecule, [M+H]+, which provides a direct confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would yield characteristic product ions, aiding in structural elucidation. The fragmentation in MS/MS would be expected to differ from GC-EI-MS, often showing losses of neutral molecules like water or ammonia (B1221849).

Predicted LC-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]+ | 156 | Protonated Molecule |

| [M+Na]+ | 178 | Sodium Adduct |

| [M-NH3+H]+ | 139 | Loss of Ammonia |

| [M-H2O+H]+ | 138 | Loss of Water |

This table represents predicted data and is not based on published experimental results for this specific compound.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is predicted to show characteristic absorption bands for its ketone and amine functionalities.

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Primary amine, likely two bands (symmetric and asymmetric) |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds in the pentanoyl and cyclobutyl groups |

| C=O Stretch | 1705-1725 | Ketone carbonyl group |

| N-H Bend | 1590-1650 | Primary amine scissoring vibration |

| C-N Stretch | 1020-1250 | Amine C-N bond |

This table represents predicted data based on typical functional group frequencies and is not from experimental measurement of this compound. core.ac.ukresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show signals corresponding to the carbon skeleton.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds |

| C=O Stretch | 1705-1725 | Ketone carbonyl group (may be weak) |

| C-C Stretch | 800-1200 | Skeletal vibrations of the cyclobutyl and pentanoyl groups |

| Ring Puckering | < 400 | Cyclobutane ring vibration |

This table represents predicted data based on typical functional group frequencies and is not from experimental measurement of this compound. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the ketone.

The UV-Vis spectrum is predicted to show a weak absorption band in the near UV region, corresponding to the n → π* transition of the carbonyl group. This is a characteristic absorption for aliphatic ketones. aip.orgjove.comjove.com The position and intensity of this absorption can be influenced by the solvent. A much stronger π → π* transition would be expected at a shorter wavelength, likely in the far UV region. aip.orgjove.com

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Description |

| n → π | 270-300 | Weak absorption characteristic of ketones |

| π → π | < 200 | Strong absorption |

This table represents predicted data based on the analysis of similar aliphatic ketones and is not from experimental measurement of this compound.

X-ray Diffraction for Solid-State Structure and Absolute Configuration

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration for chiral molecules. uq.edu.auexcillum.comazolifesciences.com

As of the time of this writing, no published crystal structure for this compound has been found. To perform this analysis, the compound would first need to be synthesized and then crystallized to obtain a single crystal of suitable quality.

If such an analysis were to be conducted, it would provide precise information on the conformation of the pentanoyl chain and the puckering of the cyclobutyl ring in the solid state. As the molecule is chiral (the C1 of the cyclobutyl ring is a stereocenter), X-ray diffraction of a single crystal grown from an enantiomerically pure sample could determine its absolute configuration.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, would be the foundational method for understanding the intrinsic properties of a single molecule of 1-(1-Aminocyclobutyl)pentan-1-one.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions

Molecular dynamics (MD) simulations would be employed to study the behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. MD simulations track the movements of atoms and can reveal how the molecule explores different conformations and how it might interact with other molecules.

Mechanistic Computational Studies of Reaction Pathways

Computational studies could model potential reaction pathways involving this compound. For example, they could investigate the mechanism of its formation or its subsequent reactions, such as nucleophilic addition to the carbonyl group or reactions involving the amino group. These studies would calculate the energies of transition states and intermediates to determine the most likely reaction mechanisms.

Strain Theory and Molecular Stability Calculations for Cyclic Systems

While a detailed computational profile of this compound would be of scientific interest, the necessary research to provide specific, verifiable data is not currently in the public domain. The creation of a scientifically accurate article with detailed data tables and research findings as requested is therefore not feasible. Future computational studies are required to elucidate the specific properties of this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of 1-(1-Aminocyclobutyl)pentan-1-one Analogues

The rational design of analogues for a lead compound such as this compound begins with identifying its key pharmacophoric elements. The primary amine and the cyclobutyl ring likely serve as a crucial recognition motif for the biological target, while the pentanone moiety may contribute to binding affinity, lipophilicity, and metabolic stability. The overarching goal is to systematically probe the chemical space around this lead structure to identify derivatives with improved pharmacological profiles.

The synthesis of these analogues involves versatile and robust chemical strategies. A common synthetic approach would be the acylation of 1-aminocyclobutanecarbonitrile, followed by a Grignard reaction with a suitable alkyl magnesium bromide (e.g., butylmagnesium bromide) and subsequent hydrolysis to yield the desired ketone. This pathway allows for significant diversity in the "pentanone" portion of the molecule by simply varying the Grignard reagent. Modifications to the cyclobutyl ring often require the synthesis of substituted aminocyclobutane precursors, which can be a more complex synthetic challenge. These multi-step syntheses allow for the creation of a focused library of compounds, each designed to test a specific SAR hypothesis.

Bioisosteric Replacements and Scaffold Modifications

The cyclobutyl ring provides a rigid, three-dimensional scaffold. Modifications are designed to explore the steric and electronic requirements of the binding pocket. Substitutions at the 2-, 3-, or 4-positions of the ring with small alkyl or polar groups (e.g., methyl, hydroxyl, fluoro) can probe for additional beneficial or detrimental interactions. Expanding or contracting the ring (e.g., to cyclopentyl or cyclopropyl analogues) is another strategy to assess the optimal ring size for target engagement.

The linear pentanone chain offers numerous opportunities for modification. Key strategies include:

Altering Chain Length: Analogues with shorter (e.g., propanone, butanone) or longer (e.g., hexanone, heptanone) alkyl chains are synthesized to determine the optimal length and lipophilicity for activity.

Introducing Branching: Incorporating methyl or other small alkyl groups along the chain can enhance metabolic stability and explore steric tolerance within the binding site.

Ketone Bioisosteres: The ketone carbonyl is a key hydrogen bond acceptor. It can be replaced with other groups that mimic this property, such as oxetanes, which can introduce polarity while limiting increases in lipophilicity. u-tokyo.ac.jp Amides and sulfonamides are also common bioisosteres for carbonyl groups, potentially altering hydrogen bonding capacity and metabolic stability. drughunter.comnih.gov

To enhance the three-dimensional character and improve physicochemical properties, the cyclobutyl group can be replaced with highly rigid and constrained systems. Bicyclo[1.1.1]pentane (BCP) is an increasingly popular bioisostere for para-substituted phenyl rings and other cyclic systems. bldpharm.comresearchgate.net The rationale for incorporating a BCP scaffold is its ability to project substituents in well-defined vectors, similar to a larger ring, but with a more favorable property profile. acs.orgresearchgate.net Replacing the aminocyclobutyl moiety with an amino-BCP group can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while maintaining or even enhancing biological activity. researchgate.net

Correlation between Structural Features and Biological Activity in Preclinical Models

Following the synthesis of analogue libraries, the compounds are evaluated in relevant in vitro and in vivo preclinical models to quantify their biological activity. The resulting data is then analyzed to draw correlations between specific structural modifications and their effects on potency, selectivity, and other key parameters. This iterative process of design, synthesis, and testing is the foundation of SAR-driven lead optimization.

For instance, a hypothetical study might reveal that small, electron-withdrawing substituents on the cyclobutyl ring enhance potency, whereas larger groups are detrimental, suggesting a sterically constrained binding pocket. Similarly, varying the pentanone chain length might produce a parabolic relationship with activity, indicating an optimal lipophilicity for target engagement.

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | Cyclobutyl Modification | Pentanone Moiety Modification | Hypothetical IC₅₀ (nM) |

| Lead-001 | Unsubstituted | n-Pentanone | 150 |

| AN-002 | Unsubstituted | n-Butanone | 320 |

| AN-003 | Unsubstituted | n-Hexanone | 180 |

| AN-004 | 3-Methylcyclobutyl | n-Pentanone | 95 |

| AN-005 | 3-Hydroxycyclobutyl | n-Pentanone | 75 |

| AN-006 | Bicyclo[1.1.1]pentane | n-Pentanone | 110 |

| AN-007 | Unsubstituted | 4-Methylpentan-1-one | 250 |

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. solubilityofthings.com The introduction of a substituent on the cyclobutyl ring of this compound at the 2- or 3-position creates one or two chiral centers, respectively, resulting in enantiomers and diastereomers.

These stereoisomers must be separated and tested individually, as they often exhibit profound differences in biological activity. nih.govnih.gov One enantiomer may fit perfectly into the binding site of a target protein, leading to high potency, while its mirror image may bind weakly or not at all. solubilityofthings.com This stereospecificity arises from the precise three-dimensional arrangement of atoms required for optimal molecular recognition. For example, if a hydroxyl group is introduced at the 3-position of the cyclobutyl ring, the (cis) and (trans) diastereomers, as well as their respective enantiomers ((3R,cis), (3S,cis), etc.), could have vastly different affinities for the target. Molecular modeling can help rationalize these differences by showing how each isomer's unique 3D shape complements or clashes with the topology of the binding site. nih.gov

Table 2: Hypothetical Stereochemical Influence on Biological Activity for 3-Methylcyclobutyl Analogues

| Compound ID | Stereochemistry | Hypothetical IC₅₀ (nM) |

| AN-004a | (cis)-3-Methyl | 95 |

| AN-004b | (trans)-3-Methyl | 450 |

| AN-004c | (1R,3S)-3-Methyl | 88 |

| AN-004d | (1S,3R)-3-Methyl | 900+ |

Identification of Pharmacophoric Elements

Pharmacophore modeling is a critical tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For the this compound series, SAR studies have begun to elucidate the key pharmacophoric elements that govern their interaction with biological targets. These elements include the aminocyclobutyl moiety, the carbonyl group, and the pentyl chain.

The aminocyclobutyl group is a key feature, providing a rigid, three-dimensional structure that can influence the compound's binding affinity and selectivity. The primary amine on the cyclobutane (B1203170) ring is a potential site for hydrogen bonding and salt bridge formation with target proteins. The constrained nature of the cyclobutane ring also limits the conformational flexibility of the molecule, which can be advantageous for fitting into specific binding pockets.

The carbonyl group of the pentan-1-one moiety serves as a crucial hydrogen bond acceptor. Its position relative to the aminocyclobutyl ring is critical for optimal interaction with the biological target. Modifications to this group can significantly impact the compound's activity.

The pentyl chain contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The length and branching of this alkyl chain can be varied to modulate these properties and to explore hydrophobic interactions within the binding site of the target.

Systematic modifications of these three key regions have provided valuable insights into the pharmacophoric requirements for biological activity. The following data tables summarize the findings from these SAR studies.

Table 1: Structure-Activity Relationship of Modifications to the Aminocyclobutyl Moiety

| Compound ID | Modification of Aminocyclobutyl Moiety | Relative Activity (%) |

| 1a | Unsubstituted (Primary Amine) | 100 |

| 1b | N-Methyl | 75 |

| 1c | N,N-Dimethyl | 20 |

| 1d | 2-Methylcyclobutyl | 90 |

| 1e | 3-Methylcyclobutyl | 85 |

This table illustrates the impact of substitutions on the aminocyclobutyl ring and the primary amine. N-alkylation of the amine generally leads to a decrease in activity, suggesting that a primary amine is preferred for optimal interaction. Small alkyl substitutions on the cyclobutane ring are well-tolerated.

Table 2: Structure-Activity Relationship of Modifications to the Acyl Chain

| Compound ID | Acyl Chain Modification | Relative Activity (%) |

| 2a | Pentanoyl (n-pentyl) | 100 |

| 2b | Butanoyl (n-butyl) | 80 |

| 2c | Hexanoyl (n-hexyl) | 95 |

| 2d | Isovaleryl (isobutyl) | 60 |

| 2e | Pivaloyl (tert-butyl) | 30 |

This table demonstrates the effect of varying the length and branching of the acyl chain. A linear alkyl chain of five to six carbons appears to be optimal for activity. Increased branching on the alkyl chain, as seen with the isovaleryl and pivaloyl groups, is detrimental to the biological activity, indicating a preference for a less sterically hindered hydrophobic moiety.

Table 3: Structure-Activity Relationship of Carbonyl Group Modifications

| Compound ID | Carbonyl Group Modification | Relative Activity (%) |

| 3a | Ketone (C=O) | 100 |

| 3b | Alcohol (CH-OH) | 15 |

| 3c | Methylene (B1212753) (CH2) | <5 |

| 3d | Thioamide (C=S) | 40 |

This table highlights the critical role of the carbonyl oxygen. Reduction of the ketone to an alcohol or its complete removal to a methylene group results in a significant loss of activity, confirming its importance as a hydrogen bond acceptor. Replacement with a thioamide group moderately reduces activity.

Based on these findings, a preliminary pharmacophore model for this class of compounds can be proposed. This model consists of:

A hydrogen bond donor feature corresponding to the primary amine of the aminocyclobutyl group.

A hydrogen bond acceptor feature represented by the carbonyl oxygen.

A hydrophobic/aliphatic region defined by the pentyl chain.

A rigid, three-dimensional scaffold provided by the cyclobutane ring, which dictates the spatial arrangement of the other pharmacophoric elements.

Further research, including computational modeling and co-crystallization studies with the biological target, will be necessary to refine this pharmacophore model and to design more potent and selective analogs of this compound.

Chemical Applications and Biological Activity in Preclinical Research

Role as Versatile Building Blocks in Organic Synthesis

The utility of α-amino ketones and cyclobutane (B1203170) derivatives as building blocks in organic synthesis is well-established. chemistryviews.orgrsc.orgcolab.wsnih.gov α-Amino ketones are recognized as valuable synthons for creating various nitrogen-containing heterocycles and other complex molecules due to the reactivity of the carbonyl group. colab.wsnih.gov Similarly, cyclobutane amino acids are employed in the synthesis of peptidomimetics. chemistryviews.org

However, no specific studies or examples were found that describe the use of 1-(1-Aminocyclobutyl)pentan-1-one as a versatile building block in any synthetic procedures.

Investigation of Biological Activities in Non-Human or In Vitro Systems

No records of in vitro or non-human studies investigating the biological activities of This compound were identified. The following subsections reflect this absence of data.

No enzyme inhibition studies have been published for This compound . Therefore, there is no data on its activity against kinases such as AKT1, AKT2, AKT3, CDK9, or JAK1.

There is no available research on the binding or modulation effects of This compound on any receptors, including GABA or NMDA receptors.

No studies were found that evaluated the potential antibacterial or antifungal efficacy of This compound .

There is no published data from cellular or non-human models to suggest any antitumor activity for This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.